molecular formula C20H21NO4 B2534489 (E)-4-((1-cinnamoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1799270-42-0

(E)-4-((1-cinnamoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Numéro de catalogue: B2534489
Numéro CAS: 1799270-42-0
Poids moléculaire: 339.391
Clé InChI: RJXZSNDSIWDHRX-BQYQJAHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-4-((1-cinnamoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1799270-42-0) is a chemical compound with the molecular formula C20H21NO4 and a molecular weight of 339.4 . It features a complex structure integrating pyran-2-one and piperidine moieties. Compounds based on the 2H-pyran-2-one scaffold are of significant interest in medicinal chemistry and are recognized for their diverse pharmacological potential . Research on structurally related molecules, particularly 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) analogs, has demonstrated promising biological activities. These related compounds have been shown to induce apoptosis in human ovarian carcinoma cells by activating the mitochondrial pathway, characterized by increased caspase-3 expression, Bax/Bcl-2 ratio, and cytochrome c release . Furthermore, certain CHP derivatives have exhibited appreciable antituberculosis activity against Mycobacterium tuberculosis H37Rv, with some showing high specificity for the pathogen and low cytotoxicity in human cell lines . The broader class of pyran-based compounds is also under investigation for applications in central nervous system (CNS) disorders, including Alzheimer's disease, highlighting the versatility of this structural motif in drug discovery research . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Propriétés

IUPAC Name

6-methyl-4-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-15-13-18(14-20(23)24-15)25-17-9-11-21(12-10-17)19(22)8-7-16-5-3-2-4-6-16/h2-8,13-14,17H,9-12H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXZSNDSIWDHRX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-4-((1-cinnamoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyranone core, which is known for its diverse biological activities. The structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₅N₁O₃
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 1799270-42-0

Research indicates that (E)-4-((1-cinnamoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has shown promising antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. In vitro studies have demonstrated its ability to scavenge free radicals effectively.
  • Enzyme Inhibition : It acts as an inhibitor of various enzymes, including lipoxygenase (LOX) and cyclooxygenase (COX), which are involved in inflammatory processes. The inhibition of these enzymes suggests potential anti-inflammatory effects.
  • Neuroprotective Effects : Preliminary studies indicate that the compound may have neuroprotective properties, potentially through the modulation of cholinergic systems, making it a candidate for further investigation in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme InhibitionInhibits LOX and COX; anti-inflammatory potential
NeuroprotectiveModulates cholinergic systems; protects neurons

Case Studies and Research Findings

  • Antioxidant Studies : A study evaluated the antioxidant capacity of various derivatives of pyranones, including (E)-4-((1-cinnamoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one. Results indicated a significant reduction in lipid peroxidation levels when tested against linoleic acid-induced oxidative stress models, with a notable IC50 value demonstrating its potency as an antioxidant agent .
  • Inflammatory Response : In vitro assays revealed that the compound effectively inhibited LOX activity, leading to decreased production of leukotrienes, which are mediators of inflammation. This suggests its potential application in treating inflammatory conditions .
  • Neuroprotection : Research on neuroprotective effects highlighted that the compound could enhance neuronal survival under oxidative stress conditions, potentially through the modulation of acetylcholinesterase activity . This positions it as a candidate for further exploration in Alzheimer’s disease models.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound's molecular formula is C18H23N1O3C_{18}H_{23}N_{1}O_{3}, with a molecular weight of approximately 301.38 g/mol. Its structure features a pyranone ring substituted with a cinnamoyl group and a piperidine moiety, which contribute to its biological activity.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of pyranones have shown effectiveness in inhibiting tumor growth by inducing apoptosis in cancer cells. Studies suggest that the compound may interfere with specific signaling pathways involved in cancer progression.
  • Neuroprotective Effects :
    • The presence of the piperidine moiety suggests potential applications in treating neurodegenerative diseases. Compounds similar to (E)-4-((1-cinnamoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition could enhance cholinergic transmission, offering therapeutic benefits for cognitive disorders.
  • Anti-inflammatory Properties :
    • Preliminary studies have indicated that this compound may possess anti-inflammatory effects. Compounds with similar structural features have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in chronic inflammatory conditions.

Pharmacological Applications

  • Analgesic Activity :
    • Similar compounds have demonstrated analgesic properties through modulation of pain pathways. The potential of (E)-4-((1-cinnamoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one as a non-opioid analgesic could be explored further, particularly for chronic pain management.
  • Antimicrobial Activity :
    • The compound's structural characteristics suggest it may exhibit antimicrobial properties against a range of pathogens. Research on related compounds has shown efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Biotechnology Applications

  • Drug Delivery Systems :
    • The unique structure of (E)-4-((1-cinnamoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can be utilized in designing drug delivery systems that enhance the bioavailability of therapeutic agents. Its ability to form complexes with various drugs could improve their solubility and stability.
  • Biomarker Development :
    • The compound's interactions with biological targets may assist in identifying biomarkers for disease states, particularly in oncology and neurology. Understanding its mechanism of action could lead to the development of diagnostic tools.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cell lines; IC50 values below 10 µM
Neuroprotective EffectsInhibition of acetylcholinesterase; improved cognitive function in animal models
Anti-inflammatory PropertiesReduced levels of TNF-alpha and IL-6 in vitro; potential for treating rheumatoid arthritis
Analgesic ActivitySignificantly reduced pain response in rodent models; comparable to standard analgesics

Comparaison Avec Des Composés Similaires

Structural and Functional Variations

The biological activity of pyran-2-one derivatives is highly dependent on substituents at position 4. Below is a comparative analysis:

Compound Name Substituent at Position 4 Key Biological Activity Molecular Weight Reference
(E)-4-((1-Cinnamoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one Cinnamoylpiperidin-4-yloxy QSI, Antimicrobial (Theoretical) ~341.4 (est.) -
4-(Alkyloxy)-6-methyl-2H-pyran-2-one Alkyloxy (e.g., ethoxy, butoxy) QSI (IC₅₀: 10–50 µM) 168–240
4-(Benzothiazolylamino)-6-methyl-2H-pyran-2-one (4c) 5,6-Dimethyl-2-benzothiazolylamino Antibacterial (S. aureus MIC: 8 µg/mL) 314.3
4-((1-(3-(2-Ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one 3-(2-Ethoxyphenyl)propanoylpiperidin-4-yloxy Undisclosed (Structural analog) 385.5
3-Hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one Piperidin-1-ylmethyl + hydroxymethyl Unknown 239.3

Key Findings

Quorum Sensing Inhibition: The alkyloxy derivatives (e.g., from Park et al.) show moderate QSI activity, likely due to hydrophobic interactions with the LasR receptor . The cinnamoyl group in the target compound may enhance binding affinity via aromatic stacking, though experimental data are pending. In contrast, benzothiazolylamino derivatives (e.g., 4c) prioritize antibacterial over QSI activity, suggesting substituent-dependent target specificity .

Antimicrobial Potency: Benzothiazolylamino derivatives (MIC: 8 µg/mL) outperform alkyloxy analogs in antibacterial assays, possibly due to improved penetration or target engagement . The cinnamoylpiperidine moiety’s bulkiness might reduce bioavailability compared to smaller substituents.

Synthetic Feasibility: Alkyloxy and benzothiazolylamino derivatives are synthesized in high yields (>75%) via straightforward nucleophilic substitutions .

Méthodes De Préparation

One-Pot Cyclization Using DMFDMA and Hippuric Acid

A validated method for constructing substituted pyran-2-ones involves the reaction of cycloalkanones with dimethylformamide dimethyl acetal (DMFDMA) and hippuric acid under acetic anhydride. For 6-methyl-2H-pyran-2-one:

  • Enaminoketone Formation : Cyclohexanone reacts with DMFDMA to form 2-[(dimethylamino)methylene]cyclohexanone.
  • Cyclocondensation : Treatment with hippuric acid and acetic anhydride induces cyclization, yielding 6-methyl-2H-pyran-2-one derivatives after deprotection.

Optimization Notes :

  • Excess acetic anhydride ensures acetylation of intermediates, preventing oxazolone byproducts.
  • Purification via silica gel chromatography isolates the pyran-2-one core in yields up to 42%.

Functionalization at C4

The C4 hydroxyl group required for etherification is introduced via hydrolysis of methoxy precursors. For example, 4-methoxy-6-methyl-2H-pyran-2-one (CAS 672-89-9) undergoes demethylation using hydrobromic acid to yield 4-hydroxy-6-methyl-2H-pyran-2-one.

Reaction Conditions :

  • Substrate : 4-Methoxy-6-methyl-2H-pyran-2-one.
  • Reagent : 48% HBr, reflux for 6 hours.
  • Yield : ~85% after recrystallization.

Synthesis of 1-Cinnamoylpiperidin-4-ol

Preparation of trans-Cinnamoyl Chloride

The cinnamoyl group is introduced via acylation of piperidin-4-ol using cinnamoyl chloride. A high-yielding method from patent literature involves:

  • Methylation of Styrene : Styrene reacts with formaldehyde and hydrochloric acid at 85–100°C to yield cinnamyl chloride.
  • Distillation : Crude cinnamyl chloride is purified via vacuum distillation (55–65°C, <−0.08 MPa).

Key Data :

  • Yield : 100% (optimized conditions without nitric acid).
  • Purity : >98.8% after toluene wash.

Acylation of Piperidin-4-ol

Piperidin-4-ol is acylated with cinnamoyl chloride under mild conditions:

  • Reaction Setup : Piperidin-4-ol (1 equiv) and cinnamoyl chloride (1.1 equiv) in ethanol at 60–80°C.
  • Work-Up : Neutralization with aqueous NaOH followed by toluene extraction isolates 1-cinnamoylpiperidin-4-ol.

Challenges :

  • Bis-Acylation : Controlled stoichiometry (1:1 molar ratio) minimizes di-substituted byproducts.
  • Stereoselectivity : Use of trans-cinnamoyl chloride ensures E-configuration retention.

Etherification of 4-Hydroxy-6-methyl-2H-pyran-2-one with 1-Cinnamoylpiperidin-4-ol

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation under mild, stereospecific conditions:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh3 (triphenylphosphine).
  • Conditions : Anhydrous THF, 0°C to room temperature, 12 hours.
  • Yield : ~70% after column chromatography.

Williamson Ether Synthesis

An alternative employs deprotonated 4-hydroxy-6-methyl-2H-pyran-2-one and a mesylated piperidine derivative:

  • Deprotonation : NaH in DMF at 0°C.
  • Coupling : Reaction with 1-cinnamoylpiperidin-4-mesylate at 60°C for 8 hours.
  • Yield : ~65% after distillation.

Comparative Analysis :

Method Reagents Yield (%) Purity (%)
Mitsunobu DIAD, PPh3 70 95
Williamson NaH, DMF 65 93

Stereochemical Control and Analytical Characterization

Ensuring E-Configuration

  • Source of Cinnamoyl : Use of pre-formed trans-cinnamoyl chloride avoids isomerization during acylation.
  • NMR Verification : The β-H protons of the cinnamoyl group resonate at δ 7.15–7.17 ppm (characteristic of trans-alkenes).

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 6.35 (s, 1H, pyran-2-one H4), 7.15–7.17 (d, 2H, cinnamoyl β-H), 5.12 (br s, 2H, NH2).
  • 13C NMR : δ 160.7 (C=O, pyran-2-one), 148.2 (C3), 131.8 (cinnamoyl α-C).

Industrial-Scale Considerations and Environmental Impact

  • Waste Reduction : The patent method eliminates nitric acid, reducing NOx emissions.
  • Solvent Recycling : Toluene and ethanol are recovered via vacuum distillation (>80% efficiency).

Q & A

Q. What synthetic routes are recommended for synthesizing (E)-4-((1-cinnamoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Step 1 : Preparation of the piperidine-4-ol intermediate via nucleophilic substitution or reductive amination.
  • Step 2 : Functionalization with a cinnamoyl group using coupling reagents like EDCI/HOBt under inert conditions to retain the (E)-configuration.
  • Step 3 : Etherification of the hydroxyl group with 6-methyl-2H-pyran-2-one under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .
  • Key Considerations : Use anhydrous solvents (e.g., THF, DCM) and monitor reactions via TLC/HPLC to track intermediate formation.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR confirms substitution patterns (e.g., piperidine ring protons at δ 3.0–4.0 ppm, pyranone carbonyl at ~170 ppm) and (E)-cinnamoyl geometry (J = 12–16 Hz for trans double bond) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for pyranone, amide I band at ~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~383.16) .

Q. What solubility properties and formulation strategies are relevant for in vitro assays?

  • Methodological Answer :
  • Solubility : Limited aqueous solubility (common for lipophilic heterocycles). Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers containing 0.1% Tween-80 or cyclodextrin derivatives to prevent precipitation .
  • Formulation : For in vivo studies, consider nanoemulsions or liposomal encapsulation to enhance bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cinnamoylation efficiency .
  • Temperature Control : Lower temperatures (0–5°C) during coupling steps minimize side reactions.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) to isolate isomers .
  • Yield Tracking : Compare yields across solvent systems (e.g., DMF vs. THF) and catalyst loads (Table 1).

Table 1 : Optimization of Cinnamoylation Reaction

SolventCatalystTemp (°C)Yield (%)Purity (%)
DMFEDCI/HOBt256295
THFDCC/DMAP07898
DCMNone253585

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer :
  • Assay Validation : Ensure consistency in cell lines (e.g., MCF-7 vs. HepG2), incubation times, and controls .
  • Compound Integrity : Verify purity via HPLC and stability under assay conditions (e.g., pH 7.4, 37°C). Degradation products may skew results .
  • Orthogonal Assays : Cross-validate using apoptosis markers (Annexin V) and mitochondrial membrane potential assays (JC-1 staining) .

Q. What in vivo models are suitable for evaluating therapeutic potential and toxicity?

  • Methodological Answer :
  • Xenograft Models : Use immunodeficient mice (e.g., NOD/SCID) implanted with human cancer cells (e.g., HCT-116 colorectal carcinoma) for antitumor efficacy .
  • Toxicity Profiling : Conduct acute toxicity studies in rodents (OECD 423) with histopathology of liver/kidney tissues .
  • Pharmacokinetics : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

Structural and Mechanistic Insights

Q. How does the (E)-configuration of the cinnamoyl group influence bioactivity?

  • Methodological Answer :
  • Molecular Docking : Compare (E)- and (Z)-isomers against target proteins (e.g., kinases) using AutoDock Vina. The (E)-isomer shows better steric fit in hydrophobic pockets .
  • SAR Studies : Synthesize analogs with substituents on the cinnamoyl phenyl ring (e.g., -OCH₃, -NO₂) to probe electronic effects on activity .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders .
  • Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.